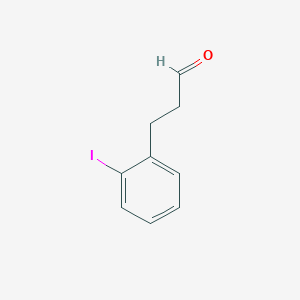
3-(2-Iodophenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Iodophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl bromide with propanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanoic acid
Reduction: 3-(2-Iodophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Iodophenyl)propanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group is susceptible to nucleophilic attack, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodophenylpropanal
- 3-Iodophenylpropanal
- 2-Methylpropanal
- 3-Methylbutanal
Uniqueness
3-(2-Iodophenyl)propanal is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups.
Eigenschaften
CAS-Nummer |
111373-32-1 |
|---|---|
Molekularformel |
C9H9IO |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
3-(2-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
OUTNNQAXOVKJAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


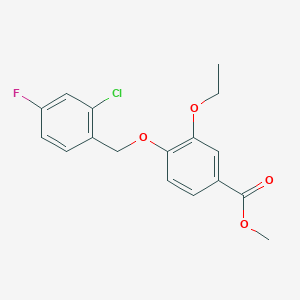
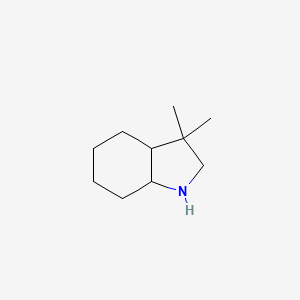
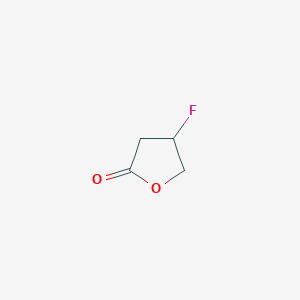
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
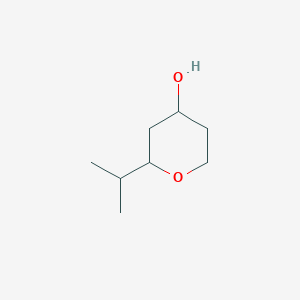
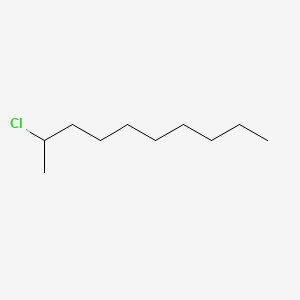
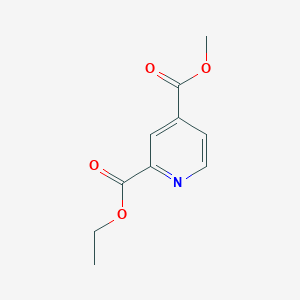
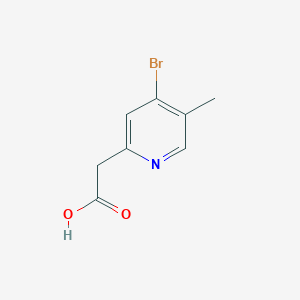
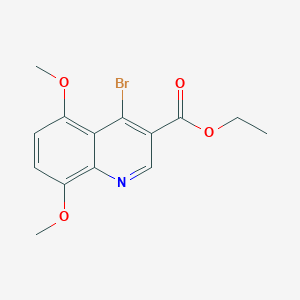
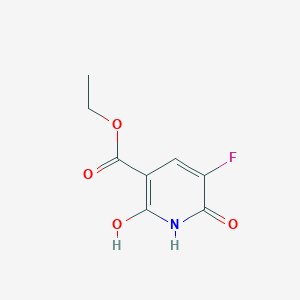
![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
